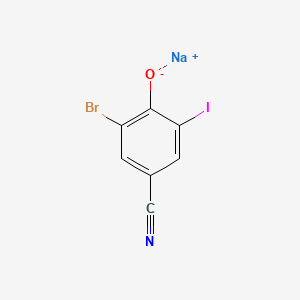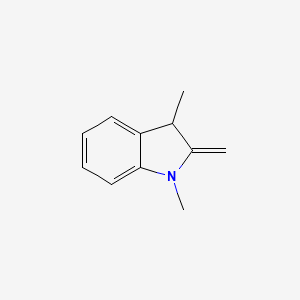
1,3-Dimethyl-2-methylene-1H-indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-2-methylene-1H-indoline is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a methylene group at the 2-position and methyl groups at the 1 and 3 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-2-methylene-1H-indoline can be synthesized through several methods. One common approach involves the reaction of 2,3,3-trimethylindolenine with dimethyl carbonate . This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dimethyl-2-methylene-1H-indoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides,
Propiedades
Número CAS |
71735-22-3 |
|---|---|
Fórmula molecular |
C11H13N |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
1,3-dimethyl-2-methylidene-3H-indole |
InChI |
InChI=1S/C11H13N/c1-8-9(2)12(3)11-7-5-4-6-10(8)11/h4-8H,2H2,1,3H3 |
Clave InChI |
XYKUJMLDHFKSIA-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=C)N(C2=CC=CC=C12)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile](/img/structure/B12666166.png)
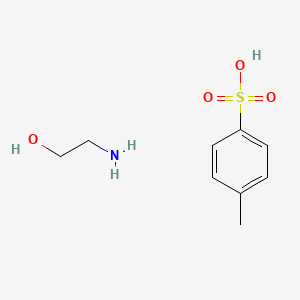
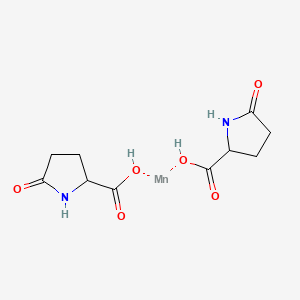
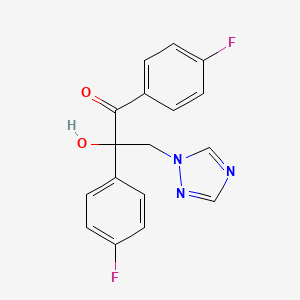
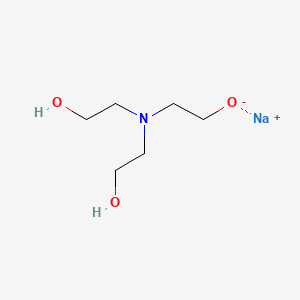
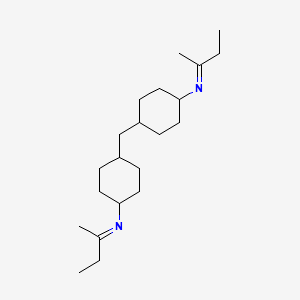
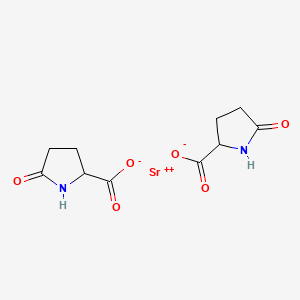
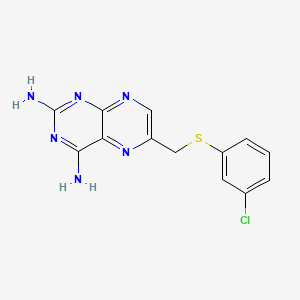
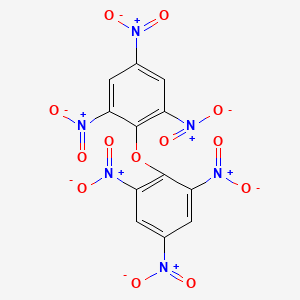
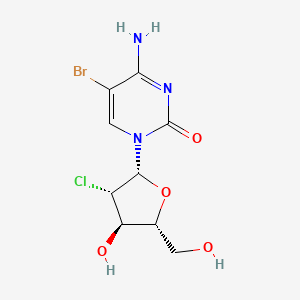

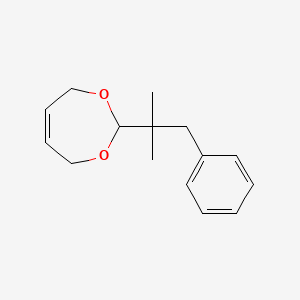
![2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol](/img/structure/B12666259.png)
